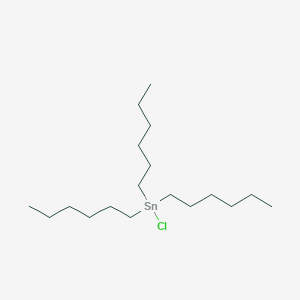![molecular formula C16H26O5Si B13790550 (4AS,7aR)-methyl 1-((tert-butyldimethylsilyl)oxy)-7-oxo-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13790550.png)
(4AS,7aR)-methyl 1-((tert-butyldimethylsilyl)oxy)-7-oxo-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4AS,7aR)-methyl 1-((tert-butyldimethylsilyl)oxy)-7-oxo-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate is a complex organic compound with a unique structure It features a cyclopenta[c]pyran ring system, which is a fused bicyclic structure, and includes various functional groups such as a tert-butyldimethylsilyl ether, a ketone, and a carboxylate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4AS,7aR)-methyl 1-((tert-butyldimethylsilyl)oxy)-7-oxo-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate typically involves multiple steps. One common approach starts with the preparation of the cyclopenta[c]pyran core, followed by the introduction of the tert-butyldimethylsilyl ether and the carboxylate ester groups. The reaction conditions often include the use of strong bases, such as sodium hydride, and protecting groups to ensure selective reactions at specific sites on the molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of scalable purification methods to isolate the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(4AS,7aR)-methyl 1-((tert-butyldimethylsilyl)oxy)-7-oxo-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The ketone group can be further oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyldimethylsilyl ether can be replaced with other protecting groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as alkoxides for substitution reactions. Reaction conditions often involve controlling the temperature and pH to ensure selective reactivity.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the ketone group would yield a carboxylic acid, while reduction would yield an alcohol.
Applications De Recherche Scientifique
(4AS,7aR)-methyl 1-((tert-butyldimethylsilyl)oxy)-7-oxo-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate has several applications in scientific research:
Chemistry: It can be used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Its unique structure allows it to interact with biological molecules in specific ways, making it a useful tool in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (4AS,7aR)-methyl 1-((tert-butyldimethylsilyl)oxy)-7-oxo-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would depend on the specific biological context and the nature of the interactions between the compound and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other cyclopenta[c]pyran derivatives and compounds with similar functional groups, such as:
Cyclopenta[c]pyran-4-carboxylates: These compounds share the same core structure but may have different substituents.
Tert-butyldimethylsilyl ethers: Compounds with this protecting group are commonly used in organic synthesis.
Ketones and carboxylates: These functional groups are found in many organic compounds and contribute to their reactivity.
Uniqueness
What sets (4AS,7aR)-methyl 1-((tert-butyldimethylsilyl)oxy)-7-oxo-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate apart is its combination of functional groups and its specific stereochemistry. This unique combination allows for selective reactions and interactions that are not possible with other compounds.
Propriétés
Formule moléculaire |
C16H26O5Si |
|---|---|
Poids moléculaire |
326.46 g/mol |
Nom IUPAC |
methyl (4aS,7aR)-1-[tert-butyl(dimethyl)silyl]oxy-7-oxo-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate |
InChI |
InChI=1S/C16H26O5Si/c1-16(2,3)22(5,6)21-15-13-10(7-8-12(13)17)11(9-20-15)14(18)19-4/h9-10,13,15H,7-8H2,1-6H3/t10-,13+,15?/m1/s1 |
Clé InChI |
FFAFDHGMGLUTFP-VJCHLYOQSA-N |
SMILES isomérique |
CC(C)(C)[Si](C)(C)OC1[C@H]2[C@H](CCC2=O)C(=CO1)C(=O)OC |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC1C2C(CCC2=O)C(=CO1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


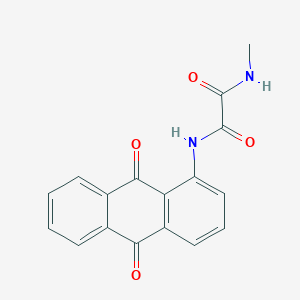

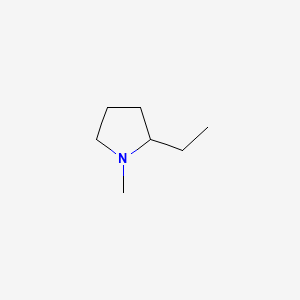
![4-[4-(Benzoylamino)benzyl]aniline](/img/structure/B13790475.png)

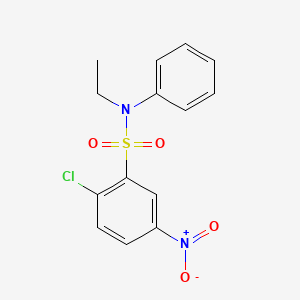
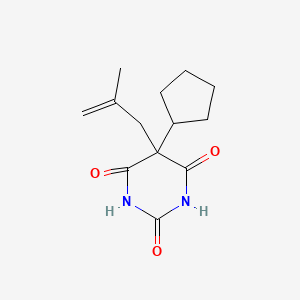
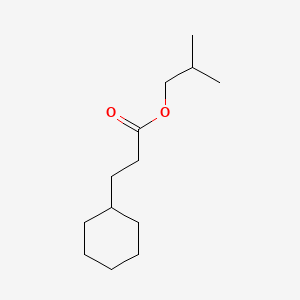
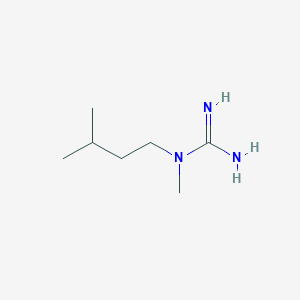
![9-fluoro-5-[4-(2-hydroxyethyl)piperazin-1-yl]-N,N-dimethyl-5,6-dihydrobenzo[b][1]benzothiepine-3-sulfonamide;dihydrochloride](/img/structure/B13790526.png)

![2-Chloro-2-hydroxyacetaldehyde;2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B13790544.png)
